molecular formula C17H18N4 B7464976 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B7464976
M. Wt: 278.35 g/mol
InChI Key: GMUPYKQZMBLHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PDP is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to interact with multiple targets in the brain. This compound has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This compound has also been shown to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to interact with the sigma-1 receptor, which is involved in the regulation of neuroplasticity and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific target it interacts with. This compound has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. This compound has also been shown to increase serotonin levels in the brain, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to increase neuroplasticity and cell survival, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its high potency and selectivity for its targets. This makes it a useful tool for investigating the role of specific targets in disease pathology. However, one of the limitations of this compound is its complex synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. One area of interest is the development of this compound as a therapeutic agent for the treatment of Parkinson's disease. This compound has shown promising results in preclinical studies as a potential treatment for the motor symptoms of Parkinson's disease. Another area of interest is the development of this compound as a potential treatment for depression and anxiety disorders. This compound has been shown to increase serotonin levels in the brain, which is a target for current antidepressant medications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process that starts with the reaction of 4-phenylpiperidine with ethyl 2-oxo-4-phenylbutyrate to form 4-(4-phenylpiperidin-1-yl)but-2-enoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been the subject of numerous preclinical studies that have investigated its potential applications in drug development. This compound has been shown to have activity against various targets, including the dopamine D2 receptor, the serotonin transporter, and the sigma-1 receptor. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-7-10-21(11-8-14)17-15-6-9-18-16(15)19-12-20-17/h1-6,9,12,14H,7-8,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUPYKQZMBLHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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